Heptyl 8-bromooctanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
612842-05-4 |
|---|---|
Molecular Formula |
C15H29BrO2 |
Molecular Weight |
321.29 g/mol |
IUPAC Name |
heptyl 8-bromooctanoate |
InChI |
InChI=1S/C15H29BrO2/c1-2-3-4-8-11-14-18-15(17)12-9-6-5-7-10-13-16/h2-14H2,1H3 |
InChI Key |
QJGJYFYVEUMSAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)CCCCCCCBr |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Heptyl 8 Bromooctanoate
Esterification Approaches in Heptyl 8-bromooctanoate Synthesis
Esterification remains the most direct and widely utilized method for synthesizing this compound. This involves the reaction of a carboxylic acid (or its derivative) with an alcohol.
Direct Esterification of 8-bromooctanoic Acid with 1-Heptanol (B7768884)
The most common method for synthesizing this compound is the direct acid-catalyzed esterification of 8-bromooctanoic acid with 1-heptanol. This reaction, a type of Fischer-Speier esterification, involves heating the two reactants in the presence of a strong acid catalyst. cerritos.edu The reaction is reversible, and strategies are often employed to drive the equilibrium toward the product side, such as using an excess of one reactant (typically the less expensive alcohol) or by removing the water that is formed as a byproduct. masterorganicchemistry.com
The choice of catalyst is crucial for optimizing the rate and yield of the esterification reaction. Strong mineral acids are the most common catalysts for this process.
Mineral Acids : Concentrated sulfuric acid (H₂SO₄) is a frequently used and effective catalyst for the esterification of 8-bromooctanoic acid with alcohols like methanol (B129727) and ethanol, typically involving refluxing the mixture for several hours. prepchem.comchemicalbook.com Other strong acids such as p-toluenesulfonic acid (TsOH) and phosphoric acid (H₃PO₄) are also viable catalysts. google.com
Solid-Acid Catalysts : Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst-15), offer advantages like easier separation from the reaction mixture and reduced equipment corrosion. researchgate.net
Organometallic Catalysts : Tin-based compounds, such as stannous octoate and dibutyltin (B87310) dilaurate, are effective esterification catalysts, often used in the production of polyesters. reaxis.com Catalysts based on titanium, zirconium, or zinc are also employed in industrial ester synthesis. google.com
N-bromosuccinimide (NBS) : Research has shown that NBS can act as an effective catalyst for the esterification of various carboxylic acids with alcohols under mild conditions, providing an alternative to strong mineral acids. nih.gov
Optimization of the reaction to maximize the yield of this compound typically involves manipulating the catalyst loading and reaction conditions. For instance, studies on similar esterifications show that an optimal catalyst concentration exists, beyond which no significant improvement in yield is observed. nih.gov Following Le Chatelier's principle, using a large excess of 1-heptanol or actively removing water via a Dean-Stark apparatus can shift the equilibrium to favor ester formation, with yields potentially exceeding 97%. masterorganicchemistry.com
| Catalyst System | Typical Conditions | Key Advantages | Considerations |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Reflux, excess alcohol | Low cost, high activity | Corrosive, difficult to remove |
| p-Toluenesulfonic Acid (TsOH) | Reflux, often with water removal (Dean-Stark) | Solid (easier to handle), effective | Higher cost than H₂SO₄ |
| Ion-Exchange Resins (e.g., Amberlyst-15) | Elevated temperature (e.g., 70-100°C) | Reusable, non-corrosive, easy separation | Lower activity than mineral acids |
| N-Bromosuccinimide (NBS) | Mild conditions (e.g., 70°C) | Avoids strong mineral acids | Stoichiometric byproducts |
The choice of solvent and reaction conditions plays a significant role in the efficiency of the esterification process.
Solvent Selection : In many Fischer esterifications, an excess of the alcohol reactant (1-heptanol) can serve as the solvent, which helps to drive the reaction forward. masterorganicchemistry.com Alternatively, a non-polar, water-immiscible solvent like toluene (B28343) or hexane (B92381) can be used. These solvents are particularly useful when employing a Dean-Stark trap to azeotropically remove water from the reaction mixture, thereby preventing the reverse hydrolysis reaction. masterorganicchemistry.comchemicalbook.com The polarity of the solvent can influence reaction rates; studies on other esterifications have shown that non-polar solvents can sometimes lead to higher conversion rates compared to polar solvents. researchgate.net
Temperature : The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the alcohol or solvent, to achieve a reasonable reaction rate. For the esterification of 8-bromooctanoic acid, temperatures in the range of 60-85°C have been reported when using ethanol, and similar conditions would be applicable for 1-heptanol. google.com
Reaction Time : The time required to reach equilibrium can range from a few hours to overnight, depending on the specific substrates, catalyst, and temperature. prepchem.com
| Parameter | Condition/Modulation | Effect on Synthesis |
|---|---|---|
| Temperature | Heating under reflux | Increases reaction rate to overcome activation energy. |
| Solvent | Excess 1-Heptanol | Acts as both reactant and solvent, drives equilibrium forward. |
| Solvent | Toluene with Dean-Stark Trap | Effectively removes water, preventing ester hydrolysis and increasing yield. |
| Pressure | Atmospheric Pressure | Standard condition for Fischer esterification. |
| Reactant Ratio | Excess 1-Heptanol | Shifts equilibrium towards product formation according to Le Chatelier's Principle. |
Transesterification Routes to this compound
Transesterification is an alternative route for the synthesis of this compound. This process involves converting a different ester of 8-bromooctanoic acid (e.g., methyl or ethyl 8-bromooctanoate) into the desired heptyl ester by reacting it with 1-heptanol. masterorganicchemistry.com The reaction can be catalyzed by either acids or bases.
Under basic conditions, a catalytic amount of a strong base, such as sodium heptoxide (formed by reacting sodium with 1-heptanol), would be used. The heptoxide anion acts as a nucleophile, attacking the carbonyl carbon of the starting ester (e.g., Methyl 8-bromooctanoate). This leads to a tetrahedral intermediate, which then collapses, eliminating a methoxide (B1231860) ion and forming this compound. masterorganicchemistry.com To drive this equilibrium, a large excess of 1-heptanol is typically used. Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. masterorganicchemistry.com This method is particularly useful in processes like biodiesel production from triglycerides. mdpi.com
Variations in Bromination Precursors and Subsequent Esterification for 8-bromooctanoic acid derivatives
Direct bromination of a saturated aliphatic chain like octanoic acid at the terminal (omega, ω, or 8-) position is synthetically difficult and generally unselective with common reagents like bromine (Br₂) or N-bromosuccinimide (NBS).
Free Radical Bromination : Reactions involving Br₂ or NBS with a radical initiator (like light or peroxide) preferentially occur at the position that forms the most stable radical. For an unbranched alkane chain, the stability is tertiary > secondary > primary. This makes radical bromination non-selective for the primary (8-position) carbon in the presence of more reactive secondary carbons. masterorganicchemistry.comyoutube.com
Hell-Volhard-Zelinsky Reaction : This classic method is specific for the bromination of the α-carbon (the 2-position) of a carboxylic acid and is therefore not suitable for producing 8-bromooctanoic acid. manac-inc.co.jp
Due to these limitations, the synthesis of 8-bromooctanoic acid does not typically proceed via the direct bromination of octanoic acid. Instead, synthetic strategies that build the molecule with the bromine atom already in the correct position, such as the malonic ester synthesis starting from 1,6-dibromohexane (B150918), are preferred for their high regioselectivity and yield. google.com
Esterification with Heptanol (B41253) from Brominated Acid Derivatives
A primary and straightforward method for synthesizing this compound is the direct esterification of 8-bromooctanoic acid with heptanol. This reaction, typically an acid-catalyzed process known as Fischer esterification, involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst.
Detailed research findings indicate that for similar esters, such as methyl 8-bromooctanoate and ethyl 8-bromooctanoate, sulfuric acid is an effective catalyst. prepchem.comchemicalbook.com The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the carbonyl carbon's electrophilicity. A subsequent nucleophilic attack by the hydroxyl group of heptanol on this carbon leads to the formation of a tetrahedral intermediate. The elimination of a water molecule and deprotonation yield the final ester product, this compound. The process for a similar esterification is outlined below. chemicalbook.com
| Reactant | Reagent | Conditions | Product | Yield |
| 8-Bromooctanoic acid | Ethanol, Sulfuric Acid | Reflux, 3 hours | Ethyl 8-bromooctanoate | 98% |
This table details the synthesis of a related compound, Ethyl 8-bromooctanoate, illustrating the typical conditions and high yield of Fischer esterification for this class of molecules. chemicalbook.com
To maximize the yield, the reaction is often heated to reflux. prepchem.comchemicalbook.com Following the reaction, a workup procedure is necessary to isolate and purify the product. This typically involves washing the reaction mixture with water and a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. prepchem.comchemicalbook.com The final purification can be achieved through distillation under reduced pressure. prepchem.com
Advanced Synthetic Strategies for 8-bromooctanoate Derivatives
Utilizing Malonate Chemistry for Carbon Chain Extension and Bromination
The malonic ester synthesis provides a multi-step pathway to 8-bromooctanoic acid, which can then be esterified to the desired product. chemicalbook.com This strategy begins with diethyl malonate and uses a dihalogenated alkane to construct the required carbon skeleton. google.cominnospk.com
Substitution Reactions of Dibromohexane with Diethyl Malonate
The first step in this pathway is the monoalkylation of diethyl malonate with 1,6-dibromohexane. chemicalbook.comgoogle.com Diethyl malonate possesses acidic α-hydrogens (the hydrogens on the carbon between the two carbonyl groups) that can be readily removed by a base, such as sodium ethoxide or potassium carbonate, to form a stabilized enolate. google.comnbinno.com This enolate then acts as a nucleophile, attacking one of the electrophilic carbons of 1,6-dibromohexane in a nucleophilic substitution (S_N2) reaction. google.compearson.com This displaces one of the bromide ions and forms a new carbon-carbon bond, resulting in the intermediate, diethyl (6-bromohexyl)malonate. google.comgoogle.com
| Reactants | Base/Catalyst | Product | Purity/Yield |
| 1,6-dibromohexane, Diethyl malonate | Potassium carbonate, Polyethylene glycol monomethyl ether, Tetrabutylammonium bromide | Diethyl (6-bromohexyl)malonate | >99% Purity, 78% Yield |
The table above presents an example of the alkylation reaction with relevant conditions and outcomes. google.com
Ester Hydrolysis and Decarboxylation to 8-bromooctanoic Acid
Once diethyl (6-bromohexyl)malonate is synthesized, the next stage involves converting it into 8-bromooctanoic acid. google.com This is typically a two-step process:
Ester Hydrolysis (Saponification): The diester is treated with a strong base, such as sodium hydroxide (B78521), followed by acidification. google.comchemicalbook.com This hydrolyzes both ester groups to form a substituted malonic acid, (6-bromohexyl)malonic acid.
Decarboxylation: The resulting dicarboxylic acid is unstable upon heating. google.commasterorganicchemistry.com Heating causes it to readily lose a molecule of carbon dioxide, a process known as decarboxylation, to yield the final product, 8-bromooctanoic acid. google.comorganic-chemistry.org
This sequence effectively replaces the two ester groups of the malonate with a single carboxylic acid group, completing the construction of the brominated acid backbone. chemicalbook.comgoogle.com
Subsequent Esterification to this compound
The final step in the malonate synthesis pathway is the esterification of the newly formed 8-bromooctanoic acid with heptanol. chemicalbook.com This step is identical to the direct esterification method described previously (Section 2.1.3.2). The 8-bromooctanoic acid is reacted with heptanol under acidic conditions (e.g., with sulfuric acid as a catalyst) and heated to produce this compound and water. prepchem.comchemicalbook.com This completes the synthesis of the target compound from diethyl malonate and 1,6-dibromohexane.
Strategies Involving Asymmetric Synthesis for Chiral Analogues
While this compound itself is an achiral molecule, the principles of asymmetric synthesis are crucial for creating chiral analogues which may have applications in pharmaceutical development or materials science. numberanalytics.com Asymmetric synthesis aims to selectively produce one enantiomer of a chiral molecule. numberanalytics.com
Strategies to synthesize chiral analogues of 8-bromooctanoate could involve several approaches:
Chiral Catalysts: One method involves using a chiral catalyst, such as a chiral phosphoric acid or a metal complex with chiral ligands, during a key bond-forming step. researchgate.net These catalysts create a chiral environment that favors the formation of one enantiomer over the other. For instance, in a carbon-carbon bond-forming reaction analogous to the malonate alkylation, a chiral phase-transfer catalyst could be used to induce stereoselectivity.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed.
Enzymatic Reactions: Biocatalysis, using enzymes, offers extremely high selectivity for producing chiral compounds under mild conditions. numberanalytics.com For example, a lipase (B570770) could be used for the enantioselective esterification of a racemic chiral brominated acid, or for the hydrolysis of a racemic ester, to resolve the two enantiomers.
These advanced strategies allow for the precise control of stereochemistry, which is essential for investigating the structure-activity relationships of chiral molecules and for the development of enantiopure compounds. numberanalytics.comnih.gov
Multicomponent Reactions Incorporating 8-bromooctanoate Scaffolds
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. organic-chemistry.org This approach is a cornerstone of green chemistry due to its inherent atom economy, reduction in the number of synthetic steps, and minimization of waste generation compared to traditional linear syntheses.
While specific literature detailing the direct use of this compound in a multicomponent reaction is not prevalent, the structure of the 8-bromooctanoate scaffold lends itself to theoretical MCR design. The molecule possesses two distinct reactive sites: the electrophilic carbon attached to the bromine atom and the ester functionality. This dual reactivity allows for potential participation in complex, one-pot transformations.
Hypothetical MCR Application:
A hypothetical MCR could involve the 8-bromooctanoate scaffold acting as a bifunctional building block. For instance, in a Passerini or Ugi-type reaction, the ester component is less likely to participate directly. However, the alkyl bromide moiety could be transformed or involved in a preliminary reaction. A more plausible scenario involves a sequential one-pot reaction where the bromide is first displaced by a nucleophile (e.g., an amine or thiol), introducing a new functional group. This newly formed intermediate, still within the same reaction vessel, could then participate in a subsequent MCR. For example, if the displacing nucleophile is an amino acid, the resulting molecule could then engage in an isocyanide-based MCR, leveraging the newly introduced amine and carboxyl groups.
The key advantage of such a strategy would be the rapid construction of molecular complexity from simple starting materials in a single, streamlined process, which is the primary goal of employing MCRs in chemical synthesis. numberanalytics.com
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound focuses on reducing the environmental impact of the manufacturing process. nih.gov This involves innovating in areas such as solvent use, catalytic efficiency, and the sourcing of raw materials.
Solvent-Free or Reduced-Solvent Reaction Systems
A significant goal in green chemistry is the reduction or elimination of volatile and hazardous organic solvents. youtube.com For the esterification step in producing this compound (the reaction between 8-bromooctanoic acid and heptanol), several solvent-free or reduced-solvent methodologies have been developed for analogous ester syntheses. These methods not only reduce pollution but can also simplify purification processes and, in some cases, improve reaction rates.
| Method | Description | Advantages |
| Mechanochemistry | Reactions are induced by mechanical force, such as high-speed ball-milling (HSBM), in the absence of a solvent. nih.gov | Avoids harmful solvents, energy-efficient, and can facilitate reactions with insoluble reactants. nih.gov |
| Solid-Liquid PTC | Solid-liquid Phase Transfer Catalysis (PTC) can be performed under solvent-free conditions, often with conventional heating or microwave activation. rsc.org | Enables reactions between immiscible reactants without a solvent, often under mild conditions. rsc.org |
| Dry Media Catalysis | Utilizes a solid acid catalyst, such as p-toluenesulfonic acid (PTSA), mixed directly with the neat reactants. rsc.org | Good yields and short reaction times can be achieved without the need for a bulk solvent medium. rsc.org |
| Enzymatic Catalysis | Immobilized lipases can catalyze esterification in solvent-free systems, where the liquid substrates themselves form the reaction medium. acs.org | High selectivity, mild reaction conditions, generation of fewer byproducts, and catalyst reusability. acs.org |
These approaches offer viable, greener alternatives to traditional solvent-heavy esterification processes.
Catalytic Transformations for Enhanced Atom Economy
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org The ideal reaction has an atom economy of 100%.
The synthesis of this compound via Fischer esterification from 8-bromooctanoic acid and heptanol produces water as a byproduct.
Reaction: C₈H₁₅BrO₂ + C₇H₁₆O → C₁₅H₂₉BrO₂ + H₂O
The atom economy for this reaction is calculated as:
Atom Economy = (Mass of desired product / Total mass of reactants) x 100%
Atom Economy = (321.3 g/mol / (223.1 g/mol + 116.2 g/mol )) x 100% ≈ 94.7%
Modern catalytic strategies applicable to this synthesis include:
Heterogeneous Acid Catalysts: Using solid acid catalysts, such as macroporous polymeric resins, can facilitate the esterification without the need for corrosive liquid acids like sulfuric acid. These catalysts are easily separated from the reaction mixture by simple filtration, allowing for reuse and reducing downstream processing and waste generation. organic-chemistry.orgacs.org
Enzymatic Catalysts: Lipases, as mentioned, offer a highly selective and efficient route under mild conditions, avoiding the formation of byproducts that can occur with strong acid catalysis. acs.org
Advanced Catalytic Systems: Research into novel catalysts, such as bimetallic oxide clusters, for related C-O bond formations aims to use benign oxidants like molecular oxygen, representing a frontier in sustainable chemistry. labmanager.com
Renewable Feedstock Integration in Precursor Synthesis
A key tenet of green chemistry is the use of renewable rather than depleting feedstocks. nih.gov The primary precursors for this compound are heptanol and 8-bromooctanoic acid, the latter being derived from octanoic acid. Significant progress has been made in producing these fatty acid and alcohol precursors from renewable biological sources.
Octanoic Acid from Renewable Sources:
Microbial Fermentation: Engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae, have been developed to produce medium-chain fatty acids, including octanoic acid, directly from carbohydrate feedstocks like glucose derived from biomass. warf.orgnih.gov These platforms use metabolic engineering to channel carbon from renewable sources into the desired oleochemicals. warf.org
Anaerobic Digestion: Octanoic acid can be produced through the anaerobic digestion of various organic materials, including food waste, agricultural residues, and pulp-mill molasses. This process not only creates a valuable chemical but also serves as a waste management solution.
Heptanol from Renewable Sources:
Bio-fermentation: Similar to fatty acids, fatty alcohols can be produced through fermentation pathways in engineered microbes. These biocatalysts provide a direct route from renewable sugars to alcohols of specific chain lengths, offering an alternative to petrochemical-based production. warf.org
By integrating these biotechnological routes, the entire value chain for this compound can be shifted away from a reliance on fossil fuels, leading to a more sustainable chemical product. google.com
Reactivity and Derivatization of Heptyl 8 Bromooctanoate
Nucleophilic Substitution Reactions of the Bromo Group
The primary alkyl bromide in Heptyl 8-bromooctanoate is an excellent electrophile for bimolecular nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a variety of functional groups at the terminus of the eight-carbon chain, leaving the ester moiety intact under neutral or basic conditions.
Formation of Ethers and Thioethers with Alkyl and Aryl Nucleophiles
Ethers and thioethers can be synthesized from this compound by reacting it with appropriate oxygen or sulfur nucleophiles.
The Williamson ether synthesis is a classic and highly effective method for preparing unsymmetrical ethers. fiveable.melibretexts.org This reaction involves the SN2 displacement of the bromide ion by an alkoxide or phenoxide nucleophile. libretexts.orgyoutube.com The alkoxide is typically generated in situ or pre-formed by treating an alcohol with a strong base like sodium hydride (NaH).
Similarly, thioethers (sulfides) are readily prepared by the reaction of this compound with a thiolate anion. youtube.comnih.gov These sulfur nucleophiles are highly effective for SN2 reactions, and the synthesis can be carried out under mild conditions. Alternative, odorless methods using reagents like xanthates can also be employed to avoid the use of volatile thiols. mdpi.com
| Nucleophile Precursor | Base/Conditions | Solvent | Product |
| Ethanol | Sodium (Na) | Ethanol | Heptyl 8-ethoxyoctanoate |
| Phenol | Sodium Hydroxide (B78521) (NaOH) | DMF | Heptyl 8-phenoxyoctanoate |
| Ethanethiol | Sodium Hydroxide (NaOH) | Ethanol | Heptyl 8-(ethylthio)octanoate |
| Thiophenol | Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) | Heptyl 8-(phenylthio)octanoate |
Synthesis of Amines and Quaternary Ammonium (B1175870) Salts
The carbon-bromine bond is susceptible to attack by nitrogen nucleophiles, leading to the formation of various amines and their derivatives. Direct alkylation of ammonia (B1221849) or primary/secondary amines with this compound can produce the corresponding primary, secondary, or tertiary amines. However, these reactions can sometimes lead to mixtures due to over-alkylation.
A more specific example is the alkylation of heterocyclic amines. In a documented synthesis of purine (B94841) derivatives, the closely related ethyl 8-bromooctanoate was reacted with a substituted purine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to achieve N-alkylation overnight at room temperature. jst.go.jp
Reaction with a tertiary amine leads to the formation of a quaternary ammonium salt (QAS), a process known as the Menschutkin reaction. wikipedia.org These salts, particularly those with long alkyl chains, have applications as phase-transfer catalysts and antimicrobial agents. wikipedia.orgsacheminc.comtaylorandfrancis.com The properties of the resulting QAS can be tuned by the length of the alkyl chains. nih.govnih.gov
| Nitrogen Nucleophile | Solvent | Conditions | Product Class |
| Ammonia (excess) | Ethanol | Sealed tube, heat | Primary Amine |
| Diethylamine | Acetonitrile | K₂CO₃, Reflux | Tertiary Amine |
| Trimethylamine | THF | Room Temperature | Quaternary Ammonium Salt |
| Phthalimide | DMF | K₂CO₃ (Gabriel Synthesis) | N-Alkyl Phthalimide (Primary Amine precursor) |
Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation
To form a new carbon-carbon bond at the site of the bromine atom, reactions with organometallic reagents are employed. While Grignard reagents are known to react with esters, their reaction with the alkyl halide portion can be achieved under specific conditions, often using a catalyst.
A more controlled and common method for coupling an alkyl halide with an organometallic compound is the Corey-House synthesis. This reaction typically involves the use of a lithium dialkylcuprate (Gilman reagent). The Gilman reagent, prepared from an organolithium compound and a copper(I) salt, acts as a soft nucleophile that effectively displaces the bromide from the primary carbon via an SN2-like mechanism, forming a new C-C bond with minimal side reactions at the ester group.
| Organometallic Reagent | Reaction Name | Typical Intermediate | Product |
| Lithium dimethylcuprate ((CH₃)₂CuLi) | Corey-House Synthesis | N/A | Heptyl 9-methyldecanoate |
| Ethylmagnesium bromide with CuCl₂ (catalyst) | Cross-Coupling | N/A | Heptyl decanoate |
Reactions at the Ester Moiety
The heptyl ester functional group is the second major site of reactivity in the molecule. It can undergo transformations typical of carboxylic acid derivatives, most notably hydrolysis and transesterification. These reactions generally require acidic or basic catalysis.
Hydrolysis Studies and Kinetic Analysis
Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. The hydrolysis of this compound yields 8-bromooctanoic acid and heptan-1-ol. This reaction can be catalyzed by either acid or base. rsc.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction is reversible and typically follows first-order or pseudo-first-order kinetics.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon. This reaction is irreversible because the final step is an acid-base reaction where the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol.
The kinetics of ester hydrolysis are highly dependent on pH. nih.govnih.gov A typical pH-rate profile for ester hydrolysis shows a U-shaped curve, indicating significant rate increases at both low pH (acid catalysis) and high pH (base catalysis), with a slower, pH-independent rate in the neutral region.
| Condition | Catalyst | Key Intermediate | Final Products |
| Acidic | H₃O⁺ | Protonated carbonyl | 8-Bromooctanoic acid + Heptan-1-ol |
| Basic | OH⁻ | Tetrahedral alkoxide | 8-Bromooctanoate salt + Heptan-1-ol |
| Neutral | H₂O | Tetrahedral zwitterion | 8-Bromooctanoic acid + Heptan-1-ol |
Transesterification for Diverse Alcohol Moieties
Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. youtube.com This equilibrium-controlled reaction is also catalyzed by either acids (like sulfuric acid) or bases (like sodium methoxide). To drive the reaction to completion, the new alcohol is typically used in large excess. youtube.com This reaction allows for the conversion of this compound into other 8-bromooctanoate esters, which may be desirable for altering physical properties like boiling point or solubility, or for introducing other functional groups. This type of reaction is fundamental in processes like the production of biodiesel from vegetable oils. nih.govpolimi.it
| Reagent Alcohol | Catalyst | Conditions | Product |
| Methanol (B129727) | H₂SO₄ (catalytic) | Reflux | Methyl 8-bromooctanoate |
| Ethanol | Sodium Ethoxide (catalytic) | Reflux | Ethyl 8-bromooctanoate |
| Isopropanol | H₂SO₄ (catalytic) | Reflux | Isopropyl 8-bromooctanoate |
| Benzyl alcohol | Titanium(IV) isopropoxide | Reflux | Benzyl 8-bromooctanoate |
Applications As a Synthetic Building Block and Intermediate in Advanced Materials and Chemical Research
Precursor for Specialty Chemicals and Fine Chemicals
Heptyl 8-bromooctanoate's reactivity and structure are leveraged in the synthesis of specialized molecules with tailored properties for various applications, from consumer products to industrial processes.
This compound is a suitable precursor for the synthesis of cationic surfactants, a class of amphiphilic molecules characterized by a positively charged hydrophilic head group. The synthesis typically involves a quaternization reaction, where the terminal bromine atom of this compound reacts with a tertiary amine. nih.gov This reaction, known as the Menschutkin reaction, results in the formation of a quaternary ammonium (B1175870) salt. nih.gov
In the resulting molecule, the heptyl octanoate (B1194180) moiety constitutes the hydrophobic (lipophilic) tail, while the newly formed quaternary ammonium group serves as the hydrophilic head. savemyexams.com These cationic surfactants can lower the surface tension between immiscible liquids, such as oil and water, and are valued for their antimicrobial properties. mdpi.commdpi.com The positively charged headgroup can interact with negatively charged surfaces and cell membranes, making them effective in various formulations. mdpi.commdpi.com The general structure of such surfactants derived from this compound is presented below:
Hydrophobic Tail: Heptyl octanoate group
Hydrophilic Head: Quaternary ammonium group
The specific properties of the resulting surfactant, such as its critical micelle concentration (CMC) and its effectiveness in different applications, can be fine-tuned by selecting different tertiary amines for the quaternization reaction. rsc.org
Esters are a significant class of compounds responsible for the characteristic scents and flavors of many fruits and flowers. bellevuecollege.eduunb.ca These fragrant esters are typically synthesized through the Fischer esterification reaction, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. teachnlearnchem.comresearchgate.net
This compound is itself an ester, formed from the reaction of 8-bromooctanoic acid and heptan-1-ol. libretexts.org While there is no direct evidence of this compound being used as a precursor for other flavor and fragrance compounds, its constituent parts and structural analogs are relevant to this industry. For instance, heptanol (B41253) is used in some fragrance formulations. libretexts.org Esters of octanoic acid and other C7 alcohols are common components of synthetic fruit and floral aromas. The synthesis of a variety of flavor esters is a well-established practice in the food and fragrance industry, with different combinations of acids and alcohols yielding distinct scents. unb.caresearchgate.net
Monomer and Precursor for Polymer Science and Material Engineering
The presence of a terminal alkyl halide makes this compound a valuable tool in modern polymer chemistry, particularly in controlled radical polymerization techniques.
This compound can function as an initiator in Atom Transfer Radical Polymerization (ATRP), a powerful method for creating well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. wikipedia.orgcmu.edu In ATRP, the carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst (typically a copper complex) to generate a radical that initiates the polymerization of various monomers, such as styrenes and (meth)acrylates. libretexts.orgchemscene.com
The use of this compound as an initiator results in a polymer chain with the heptyl octanoate group at one end and a terminal halogen atom at the other. cmu.edu This terminal halogen can then be used for further chemical modifications, such as chain extension to form block copolymers or reaction with other functional groups to create specialized materials. itu.edu.trmdpi.com This "grafting-from" approach allows for the precise placement of the heptyl octanoate functionality at the terminus of a polymer chain, thereby influencing the properties of the resulting material, such as its solubility and self-assembly behavior. nih.govnih.gov
This compound is a key intermediate in the synthesis of ionizable lipids, which are critical components of lipid nanoparticles (LNPs). mdpi.com These LNPs are advanced drug delivery vehicles, particularly for nucleic acid-based therapeutics like mRNA. mdpi.com
In this context, this compound is used to introduce a lipid tail into the structure of an ionizable lipid. The bromo-functional group allows for its attachment to an amine-containing head group. The resulting ionizable lipid possesses a pKa that allows it to be positively charged at a low pH, facilitating the encapsulation of negatively charged nucleic acids, and neutral at physiological pH, which is important for in vivo stability and delivery. mdpi.com Patent literature details the synthesis of such ionizable lipids where this compound is reacted with a suitable amine-containing core. rsc.orglibretexts.org
Intermediate in the Synthesis of Research Probes and Analytical Standards
The unique structure of this compound, with its reactive bromine atom and a long hydrocarbon chain, makes it a useful starting material for the synthesis of specialized molecules used in biochemical and analytical studies.
Design of Molecular Probes for Biochemical Studies
While specific examples involving this compound are not extensively documented in publicly available literature, the principles of its use can be inferred from the reactivity of similar bromoalkanoates. The terminal bromine atom can be readily displaced by nucleophiles, allowing for the attachment of this hydrocarbon chain to various molecular scaffolds. This is particularly useful in the design of molecular probes intended to interact with biological systems.
The heptyl ester provides a lipophilic domain, which can facilitate the transport of the probe across cell membranes or its interaction with hydrophobic pockets in proteins. Researchers can synthesize a variety of probes by reacting this compound with molecules that possess fluorescent, phosphorescent, or other reporter groups. These probes can then be used to study biological processes without direct human clinical applications.
Creation of Labeled Compounds for Spectroscopic Investigations
The presence of a bromine atom in this compound allows for its use in the creation of labeled compounds for various spectroscopic techniques. For instance, the bromine atom can be substituted with an isotopically labeled group, such as ¹³C or ¹⁵N, through a multi-step synthesis. This would enable the tracking of the molecule or its fragments in complex chemical or biological systems using nuclear magnetic resonance (NMR) spectroscopy.
Furthermore, the ester functionality can be hydrolyzed and the resulting carboxylic acid can be coupled with other molecules containing spectroscopic handles. The long heptyl chain can also influence the spectroscopic properties of the final compound, for example, by affecting its aggregation state in different solvents, which can be monitored by techniques like UV-Vis or fluorescence spectroscopy.
Role in Agrochemical Research Intermediates
In the field of agrochemical research, intermediates like this compound are valuable for the synthesis of new active ingredients. The development of novel pesticides and herbicides often involves the exploration of molecules with varying chain lengths and functional groups to optimize their efficacy and environmental profile.
Theoretical and Computational Studies of Heptyl 8 Bromooctanoate
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore the three-dimensional arrangements of a molecule and its dynamic behavior over time. For a flexible molecule like heptyl 8-bromooctanoate, with its long alkyl chains, these studies reveal the preferred shapes and the energy associated with transitioning between them.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformation | Dihedral Angles (selected C-C-C-C) | Relative Energy (kcal/mol) |
| Fully Extended (Anti) | ~180° | 0.0 |
| Single Gauche | One angle ~60° | ~0.9 |
| Multiple Gauche | Multiple angles ~60° | >1.8 |
Note: This table presents hypothetical data based on general principles of alkane conformational analysis to illustrate the expected energetic differences between conformers.
The ester group and the terminal bromine atom significantly influence the molecule's conformational preferences and the energy barriers for rotation around specific bonds. The ester group introduces planarity in its immediate vicinity due to the delocalization of electrons across the O=C-O system. Rotation around the C-O single bonds of the ester is restricted, with the Z conformation being strongly preferred over the E conformation.
The large van der Waals radius of the bromine atom at the 8-position of the octanoate (B1194180) chain introduces steric bulk. This can lead to an increase in the energy of conformations where the bromine atom is brought into close proximity with other parts of the molecule. This steric hindrance will raise the rotational energy barriers for bonds near the end of the octanoate chain compared to an unsubstituted alkane. For instance, the gauche interaction involving the C-Br bond will be more destabilizing than a C-H gauche interaction.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed picture of the electronic distribution within the molecule, which is fundamental to understanding its reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. youtube.comfiveable.mewikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
HOMO (Highest Occupied Molecular Orbital): The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com For this compound, the HOMO is expected to be localized primarily on the non-bonding electrons of the oxygen atoms in the ester group, and to a lesser extent, on the bromine atom.
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO represents the region most susceptible to nucleophilic attack, indicating the molecule's electrophilic character. youtube.com In this compound, the LUMO is anticipated to be an anti-bonding orbital (σ*) associated with the C-Br bond. This makes the carbon atom attached to the bromine the most likely site for nucleophilic substitution. The carbonyl carbon of the ester group also represents an electrophilic site.
Table 2: Predicted Frontier Molecular Orbital Characteristics of this compound
| Orbital | Primary Localization | Predicted Reactivity |
| HOMO | Ester oxygen atoms, Bromine atom | Nucleophilic/Electron donation |
| LUMO | σ* orbital of the C-Br bond | Electrophilic/Nucleophilic attack site |
Note: This table is based on the general principles of FMO theory as applied to the functional groups present in the molecule.
Computational modeling of transition states allows for the prediction of reaction pathways and activation energies. For this compound, two key reactions are of interest: nucleophilic substitution at the C-Br bond and hydrolysis of the ester.
Nucleophilic Substitution (SN2): The reaction of this compound with a nucleophile would likely proceed via an SN2 mechanism at the carbon bearing the bromine atom. Transition state calculations for similar reactions on haloalkanes show a trigonal bipyramidal geometry where the nucleophile and the leaving bromide ion are on opposite sides of the carbon atom. researchgate.net The energy of this transition state determines the reaction rate.
Ester Hydrolysis: The hydrolysis of the ester can be catalyzed by acid or base. DFT studies on ester hydrolysis mechanisms reveal the formation of a tetrahedral intermediate. ic.ac.ukarkat-usa.org Modeling the transition state for the formation and breakdown of this intermediate provides insight into the reaction's feasibility and kinetics under different conditions. ucsb.edu The energy barrier for this process is generally high in the absence of a catalyst.
Docking Studies with Relevant Macromolecules (excluding human clinical targets)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger macromolecule like a protein. nih.gov This is crucial for understanding potential biological interactions.
Based on these analogous studies, a docking simulation of this compound with a relevant non-human macromolecule, such as an insect or bacterial enzyme, would likely reveal the following:
The long heptyl and octanoate chains would favor binding to hydrophobic pockets on the protein surface.
The ester group could act as a hydrogen bond acceptor, interacting with donor residues like tyrosine or serine in the binding site. researchgate.net
The terminal bromine atom could participate in halogen bonding, a specific type of non-covalent interaction, with electron-rich atoms in the protein.
These interactions would determine the binding affinity and specificity of this compound for a particular macromolecular target.
Investigations into Binding Interactions with Enzyme Active Sites (e.g., histone deacetylase inhibitors, betaine-homocysteine S-methyltransferase)
Histone Deacetylase (HDAC) Inhibitors:
Histone deacetylases are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from lysine (B10760008) residues on histone tails. nih.gov The active site of HDACs typically features a narrow, hydrophobic tunnel leading to a catalytic zinc ion (Zn²⁺). nih.govacgpubs.org Inhibitors of HDACs generally possess a tripartite structure: a zinc-binding group, a linker region, and a cap group that interacts with the rim of the active site. acgpubs.org
Theoretically, this compound could interact with an HDAC active site in a manner analogous to other long-chain fatty acid-like inhibitors. The long heptyl and octanoate portions of the molecule could occupy the hydrophobic tunnel of the HDAC active site. nih.gov The ester carbonyl oxygen might engage in hydrogen bonding with residues within the active site, although it is not a classical zinc-binding group like the hydroxamic acids found in potent HDAC inhibitors. mdpi.com The terminal bromine, being a bulky and electronegative atom, could potentially form halogen bonds or other non-covalent interactions with specific amino acid residues lining the active site pocket.
Molecular docking simulations of other long-chain molecules with HDACs have revealed the importance of hydrophobic interactions in stabilizing the ligand within the active site tunnel. acgpubs.org It is plausible that the aliphatic chain of this compound would establish significant van der Waals contacts with hydrophobic residues such as leucine (B10760876) and valine that are known to be present in the active sites of Class I and IIa HDACs. nih.gov
Betaine-Homocysteine S-Methyltransferase (BHMT):
Betaine-homocysteine S-methyltransferase is a zinc-dependent methyltransferase that catalyzes the transfer of a methyl group from betaine (B1666868) to homocysteine, forming methionine. csic.esplos.org The active site of BHMT binds both the methyl donor (betaine) and the methyl acceptor (homocysteine). csic.es Inhibition of BHMT can lead to an increase in plasma homocysteine levels. nih.gov
While there is no direct evidence of this compound inhibiting BHMT, we can theorize potential interactions based on the enzyme's known substrate binding characteristics. The binding of substrates and inhibitors to BHMT involves a combination of hydrogen bonds and hydrophobic interactions. It is conceivable that the long, flexible alkyl chain of this compound could fit into a hydrophobic pocket within or near the active site of BHMT. However, its lack of specific functional groups that mimic either betaine or homocysteine makes it an unlikely potent and specific inhibitor. The terminal bromine might offer some potential for interaction, but without specific computational models, its role remains speculative.
Ligand-Protein Interaction Profiling
A theoretical ligand-protein interaction profile for this compound can be constructed based on its chemical properties and the general principles of molecular recognition by enzymes like HDACs and methyltransferases.
The primary mode of interaction for the alkyl chains would be hydrophobic interactions within nonpolar pockets of the enzyme active sites. The ester linkage could act as a hydrogen bond acceptor . The terminal bromine atom introduces the possibility of halogen bonding , a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring of an amino acid residue.
Below are interactive data tables summarizing the hypothetical key interactions and binding affinities based on the analysis of similar compounds found in the literature. It must be stressed that these are theoretical and not based on direct experimental or computational data for this compound.
Table 1: Theoretical Interaction Profile of this compound with a Generic HDAC Active Site
| Interacting Ligand Moiety | Potential Interacting Residues (Examples) | Type of Interaction | Estimated Contribution to Binding |
| Heptyl Chain | Leucine, Isoleucine, Valine | Hydrophobic/Van der Waals | High |
| Octanoate Chain | Phenylalanine, Proline | Hydrophobic/Van der Waals | High |
| Ester Carbonyl | Serine, Tyrosine | Hydrogen Bond (Acceptor) | Moderate |
| Terminal Bromine | Glycine (backbone carbonyl), Phenylalanine (pi-system) | Halogen Bond/Van der Waals | Low to Moderate |
Table 2: Theoretical Binding Affinity of this compound and Related Compounds with HDAC8
This table is illustrative and based on general trends observed for other HDAC inhibitors. The values for this compound are hypothetical.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Theoretical Interactions |
| Vorinostat (SAHA) | -7.5 to -9.0 | Zinc chelation, H-bonds, hydrophobic |
| This compound | -5.0 to -6.5 (Hypothetical) | Hydrophobic, H-bond (ester), potential halogen bond |
| Octanoic Acid | -4.0 to -5.5 | Hydrophobic, H-bond (carboxylate) |
Advanced Analytical Methodologies for Heptyl 8 Bromooctanoate Research
Chromatographic Separations for Complex Mixtures
Chromatographic techniques are indispensable for the isolation and purification of Heptyl 8-bromooctanoate from reaction mixtures, which may contain starting materials, byproducts, and other impurities. The choice of method depends on the volatility and polarity of the compound and the complexity of the matrix.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. Developing a robust HPLC method is critical for achieving accurate quantification and purification.
A common approach for the analysis of long-chain fatty acid esters is reversed-phase HPLC. In this mode, a non-polar stationary phase is used with a polar mobile phase. For this compound, a C18 column would be a suitable choice for the stationary phase due to the long alkyl chains of the molecule.
Method development would involve optimizing the mobile phase composition, which typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the timely elution of the relatively non-polar this compound while still separating it from more polar impurities. Detection is commonly achieved using a UV detector, especially if the compound has a chromophore or has been derivatized with a UV-absorbing tag. For compounds without a strong chromophore like this compound, derivatization with an agent like p-bromophenacyl bromide can enhance UV detection.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value/Description |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | UV at 210 nm (for the ester carbonyl group) |
| Injection Volume | 10 µL |
Note: This table presents a hypothetical starting point for method development.
Gas Chromatography (GC) Optimization for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, particularly when coupled with a sensitive detector like a mass spectrometer (MS).
For the analysis of fatty acid esters by GC, a non-polar or mid-polarity capillary column, such as one with a polydimethylsiloxane (B3030410) or a (5%-phenyl)-methylpolysiloxane stationary phase, is typically employed. The oven temperature program is a critical parameter to optimize. A typical program would start at a lower temperature to allow for the separation of more volatile components and then ramp up to a higher temperature to elute the less volatile compounds like this compound.
In some cases, derivatization may be employed to increase the volatility and thermal stability of the analyte. For long-chain bromo-esters, direct analysis is often feasible. GC-MS is particularly advantageous as it provides both chromatographic separation and mass spectral data, which can be used for structural confirmation and identification of unknown impurities. jeol.co.jp The mass spectrum of this compound would show characteristic fragmentation patterns, including ions corresponding to the loss of the heptyl group, the bromo-octanoyl moiety, and various alkyl fragments.
Table 2: Suggested GC-MS Parameters for this compound Analysis
| Parameter | Value/Description |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
Note: This table presents a hypothetical starting point for method development.
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov It is particularly well-suited for the separation of non-polar and chiral compounds. tandfonline.com Given the non-polar nature of the long alkyl chains in this compound, SFC presents a promising and "greener" alternative to normal-phase HPLC, as it reduces the consumption of organic solvents. chemicalbook.com
In SFC, the separation is influenced by pressure, temperature, and the composition of the mobile phase, which often includes a co-solvent (modifier) such as methanol to increase its solvating power. chemicalbook.com For the separation of a non-polar compound like this compound, a variety of stationary phases could be employed, including silica, diol, or even C18 columns. The choice of column and modifier would be key to optimizing the selectivity and resolution of the separation. SFC can be coupled with various detectors, including UV and MS, making it a powerful tool for both analytical and preparative-scale separations.
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of this compound, as well as for its quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the confirmation of its structure and the assessment of its isomeric purity.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the heptyl group and the bromo-octanoyl chain. The triplet corresponding to the terminal methyl group of the heptyl chain would appear at the highest field (lowest ppm), while the triplet for the methylene (B1212753) group attached to the bromine atom would be shifted downfield due to the electronegativity of the bromine. The triplet for the methylene group adjacent to the ester oxygen would also be found at a lower field.
The ¹³C NMR spectrum would complement the ¹H NMR data, with a characteristic signal for the carbonyl carbon of the ester group appearing in the range of 170-180 ppm. The carbon attached to the bromine atom would also have a distinct chemical shift.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (heptyl) | ~0.9 | Triplet |
| -(CH₂)₅- (heptyl) | ~1.3-1.4 | Multiplet |
| -O-CH₂- (heptyl) | ~4.0 | Triplet |
| -CH₂-Br | ~3.4 | Triplet |
| -CH₂-C=O | ~2.3 | Triplet |
| -(CH₂)₅- (octanoyl) | ~1.3-1.8 | Multiplet |
Note: These are predicted values based on standard chemical shift tables and may vary depending on the solvent and instrument used.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~173 |
| -O-CH₂- | ~64 |
| -CH₂-Br | ~34 |
| Alkyl Chain Carbons | 14-35 |
Note: These are predicted values based on standard chemical shift tables and may vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the ester and alkyl bromide functional groups.
The most prominent feature in the IR spectrum would be the strong absorption band due to the C=O stretching vibration of the ester group, which is expected to appear in the region of 1735-1750 cm⁻¹. oregonstate.edu Additionally, the C-O stretching vibrations of the ester group would give rise to two or more bands in the 1000-1300 cm⁻¹ region. tandfonline.com The presence of the alkyl bromide would be confirmed by the C-Br stretching vibration, which typically appears in the 500-600 cm⁻¹ region, although this is in the fingerprint region and can be difficult to assign definitively. The spectrum would also show characteristic C-H stretching and bending vibrations for the long alkyl chains.
Table 5: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester (C=O) | Stretch | 1735-1750 | Strong |
| Ester (C-O) | Stretch | 1000-1300 | Strong |
| Alkyl (C-H) | Stretch | 2850-2960 | Medium to Strong |
| Alkyl (C-H) | Bend | 1375-1465 | Medium |
| Alkyl Bromide (C-Br) | Stretch | 500-600 | Medium to Weak |
Note: This table provides expected ranges for the characteristic absorption bands.
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for the structural elucidation of molecules by providing information about their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) is employed to determine its accurate mass, which in turn confirms its elemental composition.
Electron ionization (EI) is a common technique used in MS that can provide detailed structural information through analysis of the fragmentation patterns. The fragmentation of esters like this compound is predictable. Key fragmentation pathways include the McLafferty rearrangement, which is a characteristic fragmentation of carbonyl compounds, and alpha-cleavage at the carbonyl group. The McLafferty rearrangement would produce a radical cation of heptene (B3026448) and a neutral fragment of 8-bromooctanoic acid. Alpha-cleavage can result in the loss of the heptoxy radical (-OC7H15) or the heptyl radical (-C7H15), leading to the formation of a bromooctanoyl cation or a heptoxycarbonyl cation, respectively.
Another significant fragmentation is the cleavage of the carbon-bromine bond, which would result in a fragment ion corresponding to the heptyl octanoate (B1194180) cation radical. The analysis of these fragments allows for the unambiguous identification of the compound's structure.
Below is a table of predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound that would be observed in a mass spectrum.
| Ion/Fragment | Predicted m/z | Description |
| [M]+• | 308/310 | Molecular ion (containing 79Br/81Br) |
| [M - C7H15O]+ | 193/195 | Loss of the heptoxy group |
| [M - C7H15]+ | 209/211 | Loss of the heptyl group |
| [C7H14]+• | 98 | Product of McLafferty rearrangement |
| [C8H14O2Br]+ | 221/223 | Loss of a heptyl radical |
| [C7H15OCO]+ | 143 | Heptoxycarbonyl cation |
Note: The presence of bromine (with its two isotopes, 79Br and 81Br, in nearly equal abundance) will result in characteristic isotopic patterns for bromine-containing fragments, appearing as a pair of peaks separated by two mass units.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for analyzing complex mixtures and for trace-level analysis. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly valuable.
GC-MS and LC-MS/MS for Trace Analysis and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification. This technique is exceptionally useful for identifying and quantifying trace impurities in a sample of this compound. Potential impurities could include unreacted starting materials such as 8-bromooctanoic acid and heptan-1-ol, or by-products from the synthesis. nih.govspringernature.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers an alternative and often complementary approach. LC is particularly advantageous for less volatile or thermally labile compounds. In the context of this compound analysis, reversed-phase LC could be used to separate the target compound from non-volatile impurities. The use of a tandem mass spectrometer (MS/MS) provides an additional layer of specificity and sensitivity. In an MS/MS experiment, a specific ion from the first mass spectrometer (e.g., the molecular ion of this compound) is selected and then fragmented. The resulting fragment ions are then analyzed in the second mass spectrometer. This process, known as selected reaction monitoring (SRM), is extremely sensitive and selective, making it ideal for trace analysis and the definitive identification of impurities.
The table below summarizes the applications of GC-MS and LC-MS/MS in the analysis of this compound.
| Technique | Application | Information Obtained | Potential Impurities Detected |
| GC-MS | Purity assessment, trace analysis | Identification and quantification of volatile components | 8-bromooctanoic acid, heptan-1-ol, other esters |
| LC-MS/MS | Impurity profiling, trace quantification | High-sensitivity detection and structural confirmation of impurities | Non-volatile by-products, degradation products |
Hyphenated Spectroscopic Methods for Advanced Characterization
For a more exhaustive characterization of this compound, other hyphenated spectroscopic methods can be employed. These techniques can provide detailed structural information that might not be accessible through MS alone.
Gas Chromatography-Infrared Spectroscopy (GC-IR) is a powerful technique for identifying functional groups. As components elute from the GC column, they pass through an infrared spectrometer. The resulting IR spectrum for each component can confirm the presence of the ester carbonyl group (C=O stretch) and the C-Br bond in this compound, and can help to distinguish it from isomers or impurities with different functional groups.
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) directly couples an LC system with an NMR spectrometer. This allows for the acquisition of NMR spectra of compounds as they are separated by the LC. For this compound, LC-NMR could provide detailed structural information, including the connectivity of atoms, which would be invaluable for distinguishing between structural isomers that might not be differentiable by mass spectrometry alone.
The following table outlines advanced hyphenated techniques and their specific applications in the characterization of this compound.
| Technique | Primary Application | Specific Information for this compound |
| GC-IR | Functional group identification | Confirmation of ester and alkyl bromide functionalities |
| LC-NMR | Unambiguous structure elucidation | Detailed proton and carbon environments, isomer differentiation |
Environmental Fate and Degradation Research Academic Perspective
Biodegradation Studies in Model Systems
Biodegradation is a key process governing the environmental persistence of organic compounds. For Heptyl 8-bromooctanoate, biodegradation would likely involve the enzymatic activities of microorganisms capable of cleaving the ester bond and the carbon-bromine bond.
The initial step in the biodegradation of this compound is expected to be the hydrolysis of the ester linkage by esterases or lipases, yielding 8-bromooctanoic acid and heptanol (B41253). thieme-connect.descience.gov Esterases are ubiquitous enzymes that catalyze the cleavage of ester bonds and their activity is crucial for the breakdown of fatty acid esters. researchgate.net The rate of enzymatic hydrolysis can be influenced by the chain length of both the carboxylic acid and the alcohol moieties. tandfonline.com Studies on various esterase and lipase (B570770) enzymes have shown that they can hydrolyze a wide range of esters, including those with long alkyl chains. nih.gov For instance, lipases from Candida cylindracea and Rhizomucor miehei have been shown to hydrolyze long-chain N-heterocyclic fatty esters. nih.gov
Following the initial ester hydrolysis, the resulting 8-bromooctanoic acid would be subject to further degradation. The presence of the bromine atom makes it a haloalkanoic acid, a class of compounds known to be degraded by specific enzymes called dehalogenases. exeter.ac.uk Haloacid dehalogenases catalyze the hydrolytic cleavage of the carbon-halogen bond, which is often the rate-limiting step in the degradation of halogenated compounds. muni.cz These enzymes replace the halogen with a hydroxyl group, in this case, converting 8-bromooctanoic acid to 8-hydroxyoctanoic acid. exeter.ac.uk The resulting hydroxy fatty acid can then be further metabolized through common pathways like β-oxidation.
Table 1: Representative Enzymatic Hydrolysis Data for Structurally Similar Esters
| Enzyme Source | Substrate | Hydrolysis Rate/Activity | Reference |
| Porcine Liver Esterase | Various Esters | Activity varies with substrate structure | researchgate.net |
| Candida cylindracea Lipase | Methyl 8-(5-hexyl-1-pyrrolin-2-yl)octanoate | Complete hydrolysis achieved | nih.gov |
| Pseudomonas cepacia Lipase | Esters of chiral secondary alcohols | Stereoselective hydrolysis observed | thieme-connect.de |
Note: This table presents data for compounds structurally analogous to this compound to infer potential enzymatic degradation.
The complete mineralization of this compound in the environment would depend on microbial consortia possessing the necessary enzymatic machinery. The initial breakdown into 8-bromooctanoic acid and heptanol would be carried out by a wide range of microorganisms that produce extracellular or intracellular esterases.
The subsequent degradation of 8-bromooctanoic acid is a critical step. Bacteria capable of degrading haloalkanoic acids have been isolated from various environments. researchgate.net These bacteria typically possess haloacid dehalogenases. exeter.ac.uk For example, Acinetobacter sp. strain GJ70 has been shown to degrade n-haloalkanes and α,ω-dihaloalkanes. asm.org The degradation of haloacetic acids by bacterial isolates from drinking water systems has also been reported, with degradation rates following the order of monobromo- > monochloro- > bromochloro- > dichloro- > dibromo- > trichloroacetic acid for some bacterial communities. researchgate.net
Heptanol, the other initial breakdown product, is a readily biodegradable primary alcohol. Microorganisms can oxidize it to heptanoic acid, which can then be completely degraded through the β-oxidation pathway, ultimately entering the tricarboxylic acid (TCA) cycle.
Table 2: Microbial Degradation Rates for Representative Halogenated Alkanoic Acids
| Microorganism/Culture | Substrate | Degradation Rate/Kinetics | Reference |
| Afipia felis strain EMD2 | Dichloroacetic acid (DCAA) | Vm = 0.97 µg DCAA/µg protein/h | researchgate.net |
| Methylobacterium fujisawaense strain PAWDI | Dichloroacetic acid (DCAA) | Vm = 0.27 µg DCAA/µg protein/h | researchgate.net |
| Biofilm bacteria | Monobromoacetic acid | Higher degradation rate than other haloacetic acids | researchgate.net |
Note: This table provides kinetic data for the degradation of analogous halogenated compounds to estimate the potential microbial transformation of the 8-bromooctanoic acid moiety.
Photodegradation Research under Controlled Conditions
Photodegradation, or photolysis, is an abiotic degradation process initiated by the absorption of light energy. For this compound, the primary chromophore susceptible to environmental photolysis is the carbon-bromine bond. Alkyl bromides can undergo photolysis upon absorption of ultraviolet (UV) radiation, leading to the homolytic cleavage of the C-Br bond to form an alkyl radical and a bromine radical. scispace.com
The quantum yield (Φ), which is the number of molecules undergoing a particular photoreaction divided by the number of photons absorbed by the reactant, is a key parameter in assessing the rate of photodegradation. For bromoform (B151600) (CHBr₃), a related organobromine compound, the quantum yield for the formation of bromine atoms has been measured to be near unity in the environmentally relevant UV range, indicating high efficiency of photolysis upon light absorption. researchgate.net While specific quantum yield data for this compound are not available, it is expected that it would also be susceptible to direct photolysis, particularly in sunlit surface waters.
The resulting alkyl radical can undergo various secondary reactions, such as reacting with molecular oxygen to form peroxy radicals, which can then lead to a cascade of oxidation reactions, ultimately breaking down the molecule.
Table 3: Photodegradation Data for Representative Alkyl Halides
| Compound | Wavelength Range (nm) | Quantum Yield (Φ) | Reference |
| Bromoform (CHBr₃) | 303 - 324 | ~ 1.0 | researchgate.net |
| Various Pesticides | UV (e.g., 254 nm) | Varies with structure | scispace.com |
Note: This table includes data for analogous compounds to infer the potential for photodegradation of this compound.
Hydrolytic Stability in Various Aqueous Environments (academic context)
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the ester linkage is susceptible to hydrolysis, which can be catalyzed by acid or base. science.gov The rate of hydrolysis is highly dependent on the pH of the aqueous environment.
In general, the hydrolysis of esters follows pseudo-first-order kinetics. nih.gov The pH-rate profile for ester hydrolysis is typically V-shaped, with the lowest rate occurring in the neutral pH range and increasing rates under both acidic and alkaline conditions. nih.gov For fatty acid methyl esters (FAMEs), base-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis. d-nb.info For example, the hydrolysis half-life of FAMEs at 40°C is over 100 days at a pH between 3 and 6, but decreases significantly at higher pH values. d-nb.info
The structure of the ester, including the length of the alkyl chains, can also influence the rate of hydrolysis. tandfonline.com Given that this compound is an ester of a long-chain carboxylic acid and a medium-chain alcohol, its hydrolytic stability is expected to be significant under neutral environmental conditions (pH ~7), but it would be more readily hydrolyzed in alkaline environments.
Table 4: Hydrolysis Half-life Data for Representative Fatty Acid Esters
| Compound Type | pH | Temperature (°C) | Half-life (t₁/₂) | Reference |
| Fatty Acid Methyl Esters | 3 - 6 | 40 | > 100 days | d-nb.info |
| Fatty Acid Methyl Esters | 7 | 25 | ~ 7 years (predicted) | lyellcollection.org |
| n-Butyric acid-β-cyclodextrin conjugate | 7.4 | 37 | ~ 6 days | nih.gov |
Note: This table presents hydrolysis data for analogous esters to provide an indication of the potential hydrolytic stability of this compound.
Future Directions and Emerging Research Avenues for Heptyl 8 Bromooctanoate
Development of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of esters like heptyl 8-bromooctanoate and related bromoalkanoates traditionally relies on methods that can be resource-intensive. The future of its synthesis lies in the development of more sustainable and efficient catalytic systems. Research is moving towards catalysts that are based on earth-abundant metals, offer high selectivity, and operate under milder, more environmentally friendly conditions.
Key research thrusts include:
Earth-Abundant Metal Catalysis: There is a growing interest in replacing precious metal catalysts (like palladium) with those based on abundant and less toxic metals such as iron and magnesium. acs.orgresearchgate.net Iron-bisphosphine complexes, for instance, have shown high efficacy in cross-coupling reactions involving α-bromoalkanoates. acs.org The development of magnesium-based catalysts is also a promising area, offering low-cost and sustainable alternatives for various chemical transformations. researchgate.net
Microwave-Assisted Synthesis: The use of microwave heating can dramatically reduce reaction times and improve yields. thieme-connect.com Improved palladium-catalyzed systems under controlled microwave heating have been established for reactions involving ethyl 2-bromoalkanoates, suggesting a viable path for the rapid synthesis of related compounds like this compound. thieme-connect.com
Heterogeneous and Reusable Catalysts: To simplify product purification and improve cost-effectiveness, research is focusing on heterogeneous catalysts. For example, a novel system using iron oxide magnetic nanoparticles functionalized with sulfonic acid groups (Fe3O4@acacia–SO3H) has been developed for multicomponent reactions, demonstrating high yields and catalyst reusability. rsc.org Adapting such magnetic nanocomposites for the esterification or derivatization of bromoalkanoic acids could represent a significant step forward.
| Catalytic System | Key Advantages | Potential Application for this compound | Reference |
|---|---|---|---|
| Iron-Bisphosphine Complexes | Utilizes earth-abundant, low-toxicity metal; high efficiency in cross-coupling. | Sustainable synthesis of derivatives via cross-coupling at the bromine terminus. | acs.org |
| Palladium with Microwave-Assistance | Greatly reduced reaction times; high yields. | Rapid and efficient synthesis and derivatization. | thieme-connect.com |
| Functionalized Magnetic Nanoparticles | Heterogeneous, easily separable and reusable; environmentally friendly. | Sustainable production via esterification or as a support for further reactions. | rsc.org |
| Magnesium-Based Catalysts | Highly abundant resource; potential for a wide range of asymmetric reactions. | Low-cost, sustainable synthesis and chiral derivatization. | researchgate.net |
Exploration of Multifunctional Derivatives for Advanced Applications
The dual functionality of this compound makes it an ideal scaffold for creating a diverse range of derivatives with tailored properties for advanced applications. The terminal bromine is a versatile handle for introducing various functional groups via nucleophilic substitution, while the ester can be hydrolyzed or transesterified.
Future research will likely focus on synthesizing derivatives for:
Materials Science: The long alkyl chain is suitable for creating molecules with specific liquid crystalline or self-assembling properties. By replacing the bromine with photoactive, electroactive, or other functional moieties, new materials for electronics and photonics can be designed. Three-component coupling reactions involving bromoalkanoates have been used to create complex molecules, a strategy that could be applied to synthesize a library of derivatives from this compound for materials screening. thieme-connect.com
Biologically Active Scaffolds: Bromoalkanoates are precursors in the synthesis of compounds with potential biological activity. For example, they are used to create derivatives of pyranocoumarins and coumarins that have been evaluated for antimicrobial properties. researchgate.net this compound could serve as a starting material for novel classes of compounds in agrochemical or non-clinical microbiological research.
Lipid Nanoparticle (LNP) Technology: Analogous compounds like S-heptadecan-9-yl 8-bromooctanethioate are used as building blocks for nano-lipid technology. broadpharm.com The reactive bromide is a key feature for these applications. Heptadecan-9-yl 8-bromooctanoate is another related compound noted for its utility in building or modifying lipid nanoparticles. broadpharm.com This suggests a strong potential for this compound as a component in designing novel lipid-based delivery systems for research applications.
| Derivative Class | Synthetic Strategy | Potential Application Area | Reference |
|---|---|---|---|
| Functionalized Acridines | Palladium-catalyzed C-C and C-N cross-coupling. | Development of optical materials. | researchgate.net |
| Pyranocoumarin Conjugates | Nucleophilic substitution with hydroxy-pyranocoumarins. | Scaffolds for antimicrobial agent discovery (non-clinical). | researchgate.net |
| Lipid-like Molecules | Reaction at the bromine terminus to attach head groups. | Components for lipid nanoparticle formulation in research. | broadpharm.combroadpharm.com |
| Polymer Initiators | Use as an initiator for Atom Transfer Radical Polymerization (ATRP). | Synthesis of block copolymers with defined architectures. | mdpi.com |
Integration with Machine Learning and AI for Reaction Prediction and Optimization
The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for accelerating research and development. For a molecule like this compound, AI can play a crucial role in optimizing its synthesis and predicting the properties of its derivatives.
Emerging avenues include:
Reaction Outcome Prediction: Machine learning (ML) models can be trained on large datasets of chemical reactions to predict the outcomes of novel reactions, including yields and optimal conditions. rsc.orgcam.ac.uk For the esterification reaction that produces this compound, ML algorithms like Gaussian process regression (GPR) can create predictive models without needing in-depth kinetic data. acs.orgacs.org
Generative Models for Synthesis Planning: Generative large language models (LLMs) are being developed to translate molecular structures directly into detailed experimental procedures. mdpi.com AI platforms can suggest the most feasible synthetic routes for a target molecule, optimizing the entire process from commercially available starting materials. iktos.ai This could be used to find more efficient pathways to this compound or its complex derivatives.
Catalyst Discovery and Optimization: AI-driven workflows are being designed to accelerate catalyst development. arxiv.org These systems can analyze scientific literature, propose new catalyst structures, and use techniques like Bayesian optimization to efficiently search the vast parameter space of catalyst synthesis and reaction conditions. arxiv.org This approach could rapidly identify superior catalysts for producing this compound sustainably. preprints.org
| AI/ML Application | Methodology | Impact on this compound Research | Reference |
|---|---|---|---|
| Reaction Yield Prediction | Gaussian Process (GP), Neural Networks (NN), Random Forest. | Predicts the yield of synthesis or derivatization reactions, reducing trial-and-error experimentation. | rsc.orgcam.ac.uk |
| Synthesis Pathway Optimization | Generative AI, Retrosynthesis platforms (e.g., Spaya). | Identifies the most efficient and cost-effective synthetic routes. | iktos.ai |
| Automated Procedure Generation | Generative Large Language Models (LLMs) (e.g., FLAN-T5). | Translates a desired reaction (SMILES input) into a step-by-step laboratory procedure. | mdpi.com |
| Catalyst Development | Bayesian Optimization, Active Learning loops. | Accelerates the discovery of novel, highly efficient, and sustainable catalysts. | arxiv.org |
Expansion into Bio-Conjugation Chemistry (excluding clinical applications)
Bioconjugation is the chemical strategy of linking molecules to biomolecules such as proteins or peptides. wikipedia.org The terminal bromine of this compound is an excellent leaving group for nucleophilic substitution reactions, making it a prime candidate for use as a chemical linker in bioconjugation. medchemexpress.commedchemexpress.com
Future research in this area will likely explore:
Protein and Peptide Modification: The primary amine groups on the side chains of lysine (B10760008) residues and at the N-terminus of proteins are common targets for conjugation. thermofisher.com this compound can function as an alkylating agent to attach a C8 ester chain to these nucleophilic sites. This modification could be used to alter protein solubility, study protein-lipid interactions, or anchor proteins to surfaces or into lipid membranes for research purposes.
Development of Research Probes: By first modifying the ester group with a reporter molecule (like a fluorescent dye) and then using the bromine to attach to a biomolecule, this compound can serve as a linker for creating custom probes. These probes are valuable tools for tracking biomolecules in cellular environments or in biochemical assays.
Surface Functionalization: The compound can be used to modify surfaces for biological research. For example, it could be used to create self-assembled monolayers on a substrate, with the bromine atoms then used to covalently immobilize proteins or peptides, creating a functionalized surface for studying cell adhesion or protein binding events. guidechem.com
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. bbau.ac.inunibo.it The structure of this compound, with its long nonpolar alkyl chain and polar ester and bromide groups, makes it an interesting candidate for studying self-assembly phenomena.
Emerging research directions include:
Self-Assembled Monolayers (SAMs): The self-assembly of long-chain alkanes and their derivatives on surfaces like graphite (B72142) is a well-studied phenomenon. columbia.edunih.gov The interplay between the alkyl chain, the substrate, and the functional groups determines the final two-dimensional packing structure. Research on short 1-bromoalkanes has shown that the bromine atom influences the packing morphology. columbia.edu this compound could be used to form novel SAMs, where the ester group provides an additional handle for controlling intermolecular interactions or for subsequent chemical modification.
Amphiphilic Systems: The molecule possesses amphiphilic character, which could be enhanced by converting the terminal bromine into a more polar headgroup. This would create a classic amphiphile capable of forming micelles, vesicles, or other structures in solution. The ability to form such aggregates is a cornerstone of building more complex supramolecular systems. mdpi.com
Precursors for Molecular Machines: Supramolecular chemistry is the foundation for designing molecular machines. unibo.it While this compound itself is not a molecular machine, it can serve as a component part. For instance, it could be used to synthesize a thread-like molecule to be incorporated into a rotaxane, or as a building block for a molecular switch where the conformation could be altered by external stimuli.
Q & A
Q. What computational tools predict the environmental fate of this compound, and how are models validated?
- Methodological Answer : Use EPI Suite to estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and toxicity (ECOSAR). Validate predictions with microcosm studies: measure half-life in soil/water systems via LC-MS and compare with model outputs. Calibrate parameters (e.g., ) using experimental logP values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
